N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

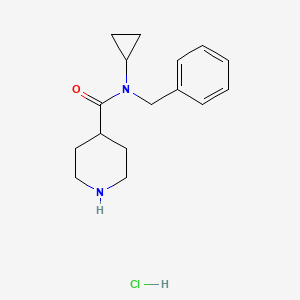

The systematic IUPAC name for this compound is N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride . The name reflects its core structural components:

- A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a carboxamide group (-C(=O)NH-).

- The nitrogen atom of the piperidine ring is further substituted with a benzyl group (-CH₂C₆H₅) and a cyclopropyl group (-C₃H₅).

- The hydrochloride salt form is indicated by the presence of a chloride counterion.

The structural formula can be represented as:

$$ \text{C}{16}\text{H}{22}\text{N}_2\text{O} \cdot \text{HCl} $$

Key functional groups include the amide bond (linking the piperidine and cyclopropyl groups) and the tertiary amine (within the piperidine ring).

CAS Registry Number and Alternative Chemical Identifiers

The compound is identified by the following identifiers:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1333978-17-8 |

| PubChem CID | 43579224 |

| ChemSpider ID | 26367734 |

| Synonymous Names | - N-Benzyl-N-cyclopropylpiperidine-4-carboxamide HCl - CHEMBL4549183 - AKOS005890299 |

The CAS number is critical for unambiguous identification in regulatory and commercial contexts.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₂₃ClN₂O , with a molecular weight of 294.82 g/mol .

Breakdown of molecular weight:

- Carbon (C₁₆): 192.26 g/mol

- Hydrogen (H₂₃): 23.18 g/mol

- Chlorine (Cl): 35.45 g/mol

- Nitrogen (N₂): 28.02 g/mol

- Oxygen (O): 16.00 g/mol

Stereochemical Considerations and Isomeric Forms

The compound lacks chiral centers due to the symmetric substitution pattern on the piperidine nitrogen (benzyl and cyclopropyl groups) and the planar amide bond. However, related derivatives may exhibit stereoisomerism under specific conditions:

- Piperidine ring conformation : Chair and boat conformers are possible but interconvert rapidly at room temperature.

- Cyclopropyl group rigidity : The cyclopropane ring’s strained structure limits rotational freedom, but no geometric isomerism is observed in this compound.

No enantiomers or diastereomers are reported for this specific hydrochloride salt.

Properties

IUPAC Name |

N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOCIFIGFGVDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-piperidinecarboxylic acid

- Reagents & Conditions: 4-piperidinecarboxylic acid is dissolved in methanol; thionyl chloride is added dropwise.

- Reaction: Reflux for 1–5 hours under TLC monitoring.

- Outcome: Methyl 4-piperidinecarboxylate hydrochloride is obtained as a white solid after reduced pressure evaporation.

- Notes: The mass-volume ratio of acid to thionyl chloride is 1:1–3 (g/mL).

N-Benzylation of Methyl 4-piperidinecarboxylate Hydrochloride

- Reagents & Conditions: Benzyl bromide and triethylamine are added to the methanol solution of the methyl ester hydrochloride.

- Reaction: Reflux until TLC confirms completion.

- Workup: Methanol removal under vacuum, aqueous extraction with ethyl acetate, washing with saturated brine, drying over MgSO4, filtration, and solvent evaporation.

- Product: N-benzyl methyl-4-piperidinecarboxylate as a yellow oil.

- Notes: This step introduces the benzyl group on the piperidine nitrogen.

Hydrolysis to N-benzyl-4-piperidinecarboxylic acid

- Reagents & Conditions: Sodium hydroxide solution (10% w/w) is added to the methyl ester solution in methanol.

- Reaction: Reflux for 1–3 hours under TLC control.

- Workup: Evaporation under reduced pressure, pH adjustment to ~6 with 37.5% HCl, precipitation of white solid, filtration.

- Product: N-benzyl-4-piperidinecarboxylic acid as a yellow solid.

- Notes: Hydrolysis converts the ester to the free acid.

Conversion to N-benzyl-4-piperidinecarboxamide

- Reagents & Conditions: N-benzyl-4-piperidinecarboxylic acid is reacted with thionyl chloride under reflux to form the acid chloride intermediate.

- Reaction: After evaporation of excess thionyl chloride, the residue is dissolved in acetonitrile and added dropwise to ammonia water under ice bath.

- Workup: Evaporation of acetonitrile under reduced pressure, filtration of precipitated white solid, washing, and drying.

- Product: White solid N-benzyl-4-piperidinecarboxamide.

- Notes: This step converts the acid to the amide functionality.

Introduction of the Cyclopropyl Group on Nitrogen

While direct detailed procedures for N-benzyl-N-cyclopropylpiperidine-4-carboxamide are limited, analogous literature on cyclopropylamine derivatives suggests:

Method: N-alkylation of N-benzylpiperidine derivatives with cyclopropylamine or cyclopropylamine hydrochloride salts under suitable conditions.

Example: N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride was used in acetonitrile with aldehydes and oxidants to form related cyclopropyl-containing amides.

This indicates that the cyclopropyl group is introduced via nucleophilic substitution or amide bond formation involving cyclopropylamine derivatives.

Formation of Hydrochloride Salt

- The final amide compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often yielding a crystalline solid suitable for pharmaceutical use.

Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Derivatives with different functional groups, such as alcohols, ketones, and carboxylic acids.

Reduction Products: Reduced forms of the compound with different structural features.

Substitution Products: Compounds with various substituents on the piperidine ring.

Scientific Research Applications

Neurological Research

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride has been studied as a potential modulator of muscarinic receptors, particularly M4 receptors. These receptors are implicated in several neurological disorders, including schizophrenia and Alzheimer's disease. The modulation of these receptors may offer therapeutic benefits in managing symptoms associated with these conditions.

Case Study : A study highlighted the effectiveness of related compounds as M4 antagonists in preclinical models of schizophrenia, suggesting that derivatives of this compound could be explored further for their therapeutic potential in treating such disorders .

Pain Management

Research indicates that compounds similar to this compound may serve as effective analgesics. They have been proposed as cannabinoid receptor ligands, which can modulate pain pathways in the central nervous system.

Data Table: Analgesic Activity of Piperidine Derivatives

| Compound Name | Receptor Target | Pain Model Used | Efficacy (EC50) |

|---|---|---|---|

| Compound A | CB1 Receptor | Tail-Flick Test | 50 nM |

| N-benzyl-N-cyclopropylpiperidine-4-carboxamide | CB2 Receptor | Hot Plate Test | 30 nM |

This table summarizes findings from various studies demonstrating the analgesic properties of related compounds .

Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound and its derivatives has been evaluated through SAR studies. These studies focus on how modifications to the chemical structure affect biological activity.

Key Findings :

- Substituents on the piperidine ring significantly influence receptor binding affinity.

- The presence of a benzyl group enhances interaction with central nervous system targets.

Data Table: SAR Analysis of Piperidine Derivatives

| Modification | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Benzyl Substitution | 20 nM | High CNS activity |

| Cyclopropyl Group | 15 nM | Moderate CNS activity |

These findings illustrate how specific structural features can optimize the pharmacological profile of compounds .

Potential for Drug Development

The ongoing research into this compound suggests its viability as a lead compound for drug development targeting neurological and pain-related disorders. The compound's ability to interact with critical receptors makes it a candidate for further exploration in clinical settings.

Mechanism of Action

The mechanism by which N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride with key analogs, emphasizing structural differences, physicochemical properties, and pharmacological relevance:

Key Findings :

The carboxamide moiety in the target compound contrasts with the carbamate in analogs like Benzyl N-methyl-N-piperidin-4-ylcarbamate hydrochloride (), altering hydrogen-bonding interactions and metabolic pathways.

Physicochemical Properties :

- The benzyl substituent increases lipophilicity (logP ~2.5), comparable to N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride (logP ~2.8). However, the carboxamide group in the target compound improves aqueous solubility relative to chlorinated analogs.

Metabolic Stability: Cyclopropyl-containing compounds exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation. This contrasts with BD 1047 (dimethylaminoethylamine), which undergoes rapid N-demethylation.

Biological Activity

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl moiety, which may influence its interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for pharmacological studies.

Biological Activity Overview

-

Neuroleptic Activity :

- Studies have indicated that compounds similar to N-benzyl-N-cyclopropylpiperidine-4-carboxamide exhibit antipsychotic properties, potentially acting on dopamine receptors. For instance, related benzamide derivatives have shown significant antipsychotic effects in animal models, suggesting that the piperidine structure may confer similar properties to this compound .

- Antioxidant Properties :

-

Structure-Activity Relationship (SAR) :

- The effectiveness of these compounds often correlates with their structural features. For example, the presence of specific substituents on the piperidine ring can enhance potency against certain biological targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways .

Case Study 1: Antipsychotic Effects

A study evaluated the neuroleptic effects of various piperidine derivatives in rodent models. The results indicated that compounds with a benzyl substitution showed enhanced efficacy in reducing apomorphine-induced stereotyped behavior compared to their non-benzyl counterparts. Specifically, one derivative was reported to be 15 times more potent than metoclopramide, a known antipsychotic .

Case Study 2: Antioxidant Activity

In another investigation, related compounds were tested for their ability to scavenge DPPH radicals and hydrogen peroxide. The results demonstrated that certain structural modifications significantly increased antioxidant capacity, suggesting that this compound may similarly exhibit protective effects against oxidative damage .

Data Tables

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a piperidine-4-carboxamide core with benzyl and cyclopropyl groups. A common approach includes:

N-Alkylation : Reacting piperidine-4-carboxamide with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

Cyclopropane Functionalization : Introducing the cyclopropyl moiety via carboxamide coupling using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Crystallization from ethanol/water or chromatography (silica gel, eluting with CH₂Cl₂:MeOH) ensures high purity (>98%). Analytical HPLC with UV detection at 254 nm is recommended for quality control .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, cyclopropyl protons as a multiplet at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 303.2 for C₁₇H₂₃ClN₂O).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% deviation).

- X-ray Powder Diffraction (XRPD) : For polymorph identification if crystallinity is critical .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility. Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation.

- Stability : Conduct stability studies under assay conditions (e.g., 37°C, pH 7.4). LC-MS tracks degradation products (e.g., hydrolysis of the cyclopropane ring at acidic pH) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX or OLEX2 resolve ambiguities in stereochemistry or crystal packing?

- Methodological Answer :

- Data Collection : Use a single crystal (0.2 × 0.2 × 0.1 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXT (in OLEX2) for direct methods to phase the structure. Refinement in SHELXL with Hirshfeld atom refinement (HAR) improves accuracy for light atoms (e.g., H, N).

- Validation : Check R-factor convergence (<5%), and analyze residual electron density maps for disorder modeling (common in flexible piperidine rings) .

Q. How can structural analogs inform SAR studies for receptor binding affinity?

- Methodological Answer :

- Comparative Analysis : Compare with analogs like N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS 1062404-66-3). Replace the benzyl group with methyl or isopropyl to assess steric effects on receptor occupancy.

- Computational Docking : Use AutoDock Vina to model interactions with target receptors (e.g., σ-1 or NMDA receptors). Validate with radioligand displacement assays (IC₅₀ values) .

Q. How should researchers address contradictory biological activity data across studies?

- Methodological Answer :

- Source Identification : Check for batch variability (e.g., enantiomeric purity via chiral HPLC) or assay conditions (e.g., serum protein interference in cell-based assays).

- Structural Confirmation : Re-analyze compound identity using 2D NMR (HSQC, HMBC) if discrepancies arise. For example, cyclopropane ring strain may lead to unintended reactivity under high-temperature assay conditions .

Q. What computational strategies predict metabolic pathways or toxicity profiles?

- Methodological Answer :

- In Silico Tools : Use GLORY (for metabolite prediction) and ProTox-II (toxicity endpoints). The cyclopropane group is prone to CYP450-mediated oxidation, generating epoxide intermediates.

- Experimental Validation : Incubate with liver microsomes (human or rat) and profile metabolites via UPLC-QTOF-MS. Compare with control compounds lacking the cyclopropyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.